2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid
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Overview
Description
2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid is a complex organic compound that features a combination of aromatic, heterocyclic, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazinylpiperidine Moiety: This step involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazinylpiperidine intermediate.
Acylation Reaction: The pyrazinylpiperidine intermediate is then acylated using a suitable acyl chloride to introduce the carbonyl group.
Coupling with Chlorophenol: The acylated intermediate is then coupled with 2-chloro-4-aminophenol under basic conditions to form the desired phenoxy intermediate.
Introduction of the Acetic Acid Group: Finally, the phenoxy intermediate undergoes a reaction with chloroacetic acid to introduce the acetic acid moiety, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]propionic acid
- 2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]butyric acid
Uniqueness
2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c19-14-9-13(1-2-15(14)27-11-17(24)25)22-18(26)12-3-7-23(8-4-12)16-10-20-5-6-21-16/h1-2,5-6,9-10,12H,3-4,7-8,11H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGPZPVHKVSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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